1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol
Description
1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol is a structurally complex organic compound featuring dual 2,6-dimethylmorpholine moieties linked via a phenoxy-propanol backbone. This compound’s unique architecture positions it as a candidate for pharmaceutical research, particularly in receptor modulation or enzyme inhibition studies.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-17-9-25(10-18(2)31-17)13-21(27)15-29-23-5-7-24(8-6-23)30-16-22(28)14-26-11-19(3)32-20(4)12-26/h5-8,17-22,27-28H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDBDFHHQCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OCC(CN3CC(OC(C3)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
- Molecular Formula: C₁₆H₂₆ClNO₄
- Key Features: A methoxyphenoxy group replaces the dual morpholino-propanol chain. The chlorine atom in the hydrochloride salt enhances stability and crystallinity.
- Biological Relevance : Exhibits interactions with biological systems, though its single morpholine moiety may reduce target affinity compared to the dual-morpholine compound .
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
- Lacks the second morpholine group, reducing solubility in polar solvents .
- Applications : Primarily studied as a building block for chlorinated pharmaceuticals .
Impact of Substituent Halogenation
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol
- Molecular Formula: C₉H₁₆FNO₂
- Key Features :
- Fluorine atom introduces electronegativity, enhancing metabolic stability and membrane permeability.
- Stereochemistry (2R,6S) influences chiral recognition in enzyme interactions.
- Comparison: The absence of a phenoxy group limits aromatic interactions but simplifies synthesis .
2-Amino-2-(2,6-difluorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₀F₂NO
- Biological Activity: Difluorination at the phenyl ring enhances anticancer activity compared to non-halogenated analogs .
Role of Morpholine and Ether Linkages
Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate
- Molecular Formula: C₁₇H₂₃NO₅
- Key Features: Ester group (acetate) increases lipophilicity, favoring blood-brain barrier penetration. Dimethylphenoxy substitution alters π-π stacking compared to unsubstituted phenoxy derivatives .
Ethyl 4-(morpholinomethyl)benzoate
- Molecular Formula: C₁₄H₁₉NO₃
Structural and Functional Data Tables
Table 1: Molecular Properties of Selected Compounds
Critical Insights from Comparative Studies
- Dual Morpholine Moieties : The target compound’s dual 2,6-dimethylmorpholine groups likely enhance solubility and target affinity compared to single-morpholine analogs .
- Halogenation Effects : Fluorine or chlorine substituents improve metabolic stability but may introduce toxicity risks, as seen in difluorinated derivatives .
- Stereochemical Influence: Chiral morpholine configurations (e.g., 2R,6S) can dictate enantioselective biological interactions, a factor absent in non-chiral analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
